

Lappaol F: A Technical Guide to its Chemical Structure, Properties, and Anticancer Activity

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Compound of Interest

Compound Name: *Lappaol F*

Cat. No.: *B608464*

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Abstract

Lappaol F, a lignan isolated from the seeds of *Arctium lappa* (burdock), has emerged as a promising natural product with significant anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Lappaol F**. Detailed methodologies for its isolation and for the experimental evaluation of its anticancer effects are presented. Furthermore, this guide visualizes the key signaling pathway modulated by **Lappaol F** and a general experimental workflow for its biological characterization.

Chemical Structure and Identification

Lappaol F is a complex dilignan with the IUPAC name (3R,4R)-3,4-bis[[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one^[1]. Its structure was elucidated using various spectroscopic methods, including UV, IR, MS, and ¹H and ¹³C NMR, and 2D-NMR^[2].

Caption: 2D Chemical Structure of **Lappaol F**.

Physicochemical Properties

The physicochemical properties of **Lappaol F** are summarized in the table below. The data presented are primarily computed properties from publicly available databases, as experimental data for properties such as melting point and pKa are not readily available in the literature.

Property	Value	Source
Molecular Formula	C ₄₀ H ₄₂ O ₁₂	[1][3]
Molecular Weight	714.76 g/mol	[1][3]
Exact Mass	714.26762677 Da	[1]
CAS Number	69394-17-8	[1][3]
IUPAC Name	(3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one	[1]
SMILES	<chem>COC1=CC(=CC2=C1O--INVALID-LINK--C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC6=C(C(=C5)OC)O--INVALID-LINK--C7=CC(=C(C=C7)O)OC</chem>	[1]
InChI Key	YXNKOCZXAVTGTG-NYGVLSXSA-N	[1][3]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	[4]
Appearance	Powder	[4]
Storage	Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).	[3]

Biological Activity and Mechanism of Action

Lappaol F exhibits potent anticancer activity across a range of human cancer cell lines. Its primary mechanism of action involves the inhibition of the Hippo-YAP signaling pathway, leading to cell cycle arrest and apoptosis.

In Vitro Anticancer Activity

Lappaol F has demonstrated significant growth inhibitory effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values after 72 hours of treatment are presented below.

Cell Line	Cancer Type	IC ₅₀ (μM)	Source
HeLa	Cervical Cancer	41.5	[2] [5]
MDA-MB-231	Breast Cancer	26.0	[2] [5]
SW480	Colorectal Cancer	45.3	[2] [5]
PC3	Prostate Cancer	42.9	[2] [5]
LNCaP	Prostate Cancer	40 μg/mL	[2]

Mechanism of Action: Inhibition of the Hippo-YAP Pathway

Lappaol F exerts its anticancer effects by targeting the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and apoptosis. **Lappaol F** treatment leads to the downregulation of the transcriptional co-activator Yes-associated protein (YAP) at both the mRNA and protein levels[\[2\]](#)[\[5\]](#). This is achieved through a dual mechanism: transcriptional repression of the YAP gene and post-translational regulation via the upregulation of 14-3-3σ[\[2\]](#)[\[5\]](#). The protein 14-3-3σ promotes the cytoplasmic retention and subsequent degradation of YAP, preventing its nuclear translocation and transcriptional activity[\[2\]](#)[\[5\]](#).

The inhibition of YAP leads to the downregulation of its target genes, which are involved in cell proliferation and survival, including BIRC5 (survivin), GLI2, c-Myc, and Bcl-2[\[5\]](#).

Caption: **Lappaol F**-mediated inhibition of the Hippo-YAP signaling pathway.

Cell Cycle Arrest and Apoptosis

Lappaol F induces both G1 and G2 phase cell cycle arrest in cancer cells[6]. This is associated with the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1)[6]. Furthermore, **Lappaol F** treatment promotes apoptosis in various cancer cell lines[5].

In Vivo Antitumor Activity

In preclinical xenograft models, **Lappaol F** has demonstrated significant antitumor activity. Intravenous administration of **Lappaol F** to nude mice bearing human colon cancer (SW480) xenografts resulted in a dose-dependent inhibition of tumor growth[5]. At doses of 10 and 20 mg/kg/day for 15 days, tumor growth was inhibited by 48% and 55%, respectively, without significant toxicity to the animals[5].

Experimental Protocols

Isolation of Lappaol F from *Arctium lappa*

A bioactivity-guided fractionation protocol has been successfully used to isolate **Lappaol F** from the seeds of *Arctium lappa*[2]. The general workflow is as follows:

- **Extraction:** The dried seeds of *Arctium lappa* are extracted with hot 95% ethanol. The resulting solution is concentrated in vacuo to yield a crude residue.
- **Liquid-Liquid Partition:** The ethanolic extract is suspended in water and subjected to sequential liquid-liquid partition with solvents of increasing polarity:
 - Hexane
 - Ethyl acetate
 - n-butanol The active components, including **Lappaol F**, are primarily localized in the ethyl acetate fraction.
- **Chromatographic Purification:** The ethyl acetate fraction is further purified using repeated column chromatography followed by preparative Thin Layer Chromatography (TLC) to afford pure **Lappaol F**.

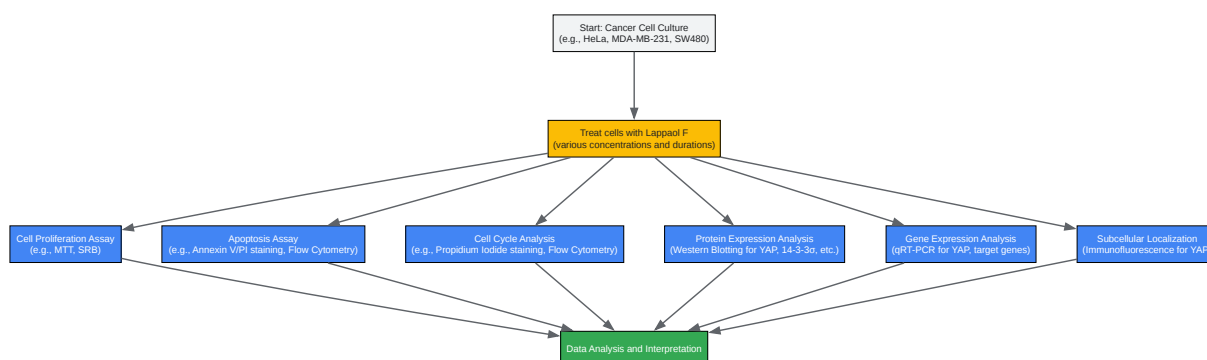
Note: This is a generalized protocol. Specific details of the chromatographic conditions (stationary and mobile phases) are not fully detailed in the cited literature.

Chemical Synthesis

A detailed, publicly available protocol for the total synthesis of **Lappaol F** has not been identified in the scientific literature. The compound may be available through custom synthesis from specialized chemical suppliers.

In Vitro Anticancer Activity Assays

The following diagram outlines a general workflow for evaluating the in vitro anticancer effects of **Lappaol F**.



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Caption: General experimental workflow for in vitro evaluation of **Lappaol F**.

Methodologies:

- **Cell Culture:** Human cancer cell lines (e.g., HeLa, MDA-MB-231, SW480, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Cell Viability Assay:** Cells are treated with a range of **Lappaol F** concentrations for various time points (e.g., 24, 48, 72 hours). Cell viability is assessed using methods such as the MTT or Sulforhodamine B (SRB) assay to determine IC₅₀ values.
- **Apoptosis Assay:** Apoptosis is quantified by flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI).
- **Cell Cycle Analysis:** Cells are treated with **Lappaol F**, fixed, and stained with PI. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.
- **Western Blotting:** Total protein is extracted from **Lappaol F**-treated cells. Proteins of interest (e.g., YAP, p-YAP, 14-3-3σ, BIRC5, Bcl-2, c-Myc) are separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
- **Quantitative Real-Time PCR (qRT-PCR):** Total RNA is isolated, and reverse transcribed to cDNA. The mRNA expression levels of target genes (e.g., YAP, 14-3-3σ) are quantified using qRT-PCR with specific primers.
- **Immunofluorescence:** The subcellular localization of proteins like YAP is visualized by immunofluorescence microscopy. Cells are fixed, permeabilized, and incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody and nuclear counterstaining (e.g., DAPI).

Conclusion

Lappaol F is a potent anticancer agent with a well-defined mechanism of action involving the inhibition of the Hippo-YAP signaling pathway. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with its in vivo efficacy and low toxicity in preclinical models, makes it a strong candidate for further development as a cancer

therapeutic. This guide provides a foundational resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of **Lappaol F**.

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